molecular formula C17H14N4O5S B2713083 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 379730-45-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2713083
CAS No.: 379730-45-7
M. Wt: 386.38
InChI Key: MDLADHSIDIXAGV-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-nitrobenzamide group attached to the thiadiazole ring

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins

Dosage Effects in Animal Models

The effects of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the thiadiazole ring. The final step involves the nitration of the benzamide group to introduce the nitro functionality .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-12-6-7-13(14(9-12)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-11(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLADHSIDIXAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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